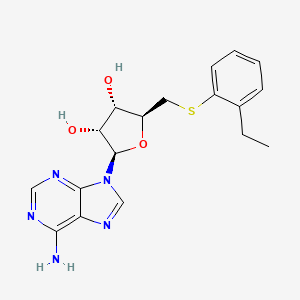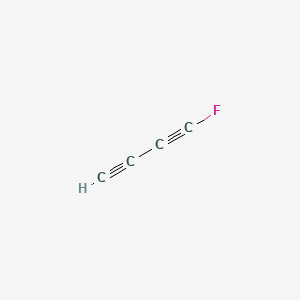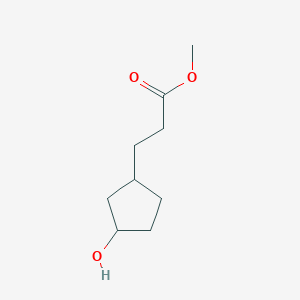![molecular formula C39H36Br2P2 B15288934 Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphoranyl groups attached to a central propyl chain, which is further substituted with bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane typically involves the reaction of triphenylphosphine with a suitable brominated propyl precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphorus atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphine derivatives, while oxidation reactions can produce phosphine oxides.
科学的研究の応用
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its potential as a biochemical probe is being explored, given its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It may find applications in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler analog that lacks the brominated propyl chain.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane: Similar in structure but with different substituents.
Uniqueness
This compound is unique due to its dual triphenylphosphoranyl groups and brominated propyl chain. This structure imparts distinct reactivity and potential for forming complex molecular architectures, setting it apart from simpler phosphorus compounds.
特性
分子式 |
C39H36Br2P2 |
|---|---|
分子量 |
726.5 g/mol |
IUPAC名 |
bromo-[3-[bromo(triphenyl)-λ5-phosphanyl]propyl]-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C39H36Br2P2/c40-42(34-20-7-1-8-21-34,35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-43(41,37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39/h1-18,20-31H,19,32-33H2 |
InChIキー |
WFBRUEKTFHHPBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br)(C5=CC=CC=C5)(C6=CC=CC=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


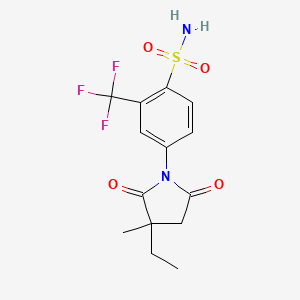
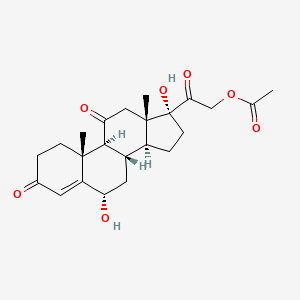
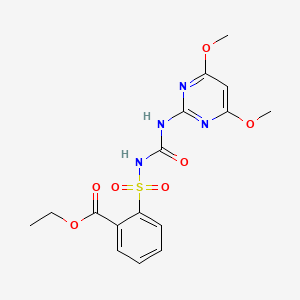
![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
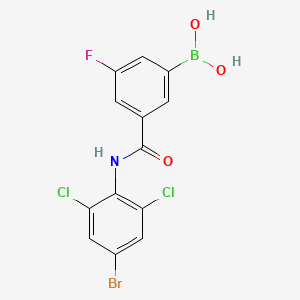
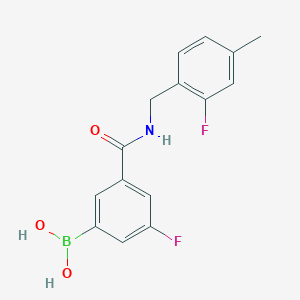
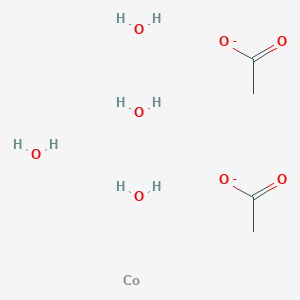
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

